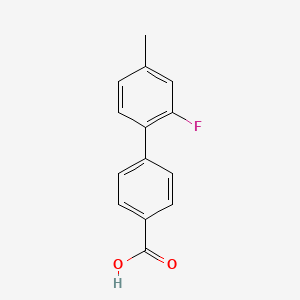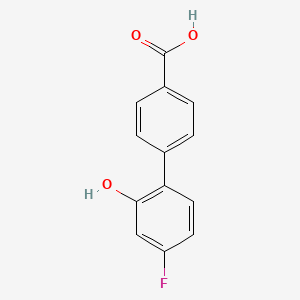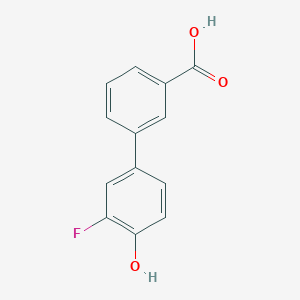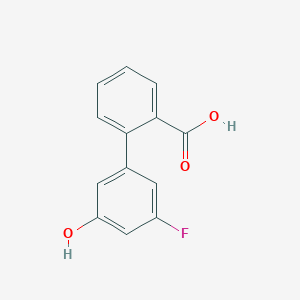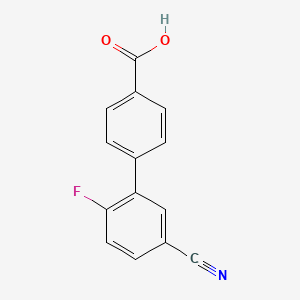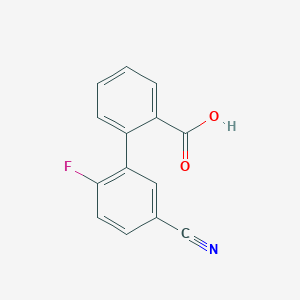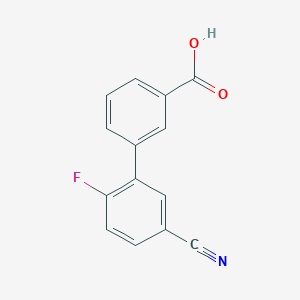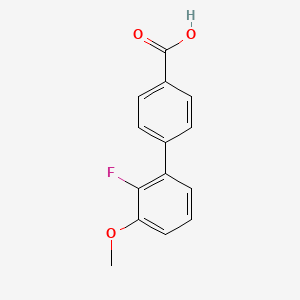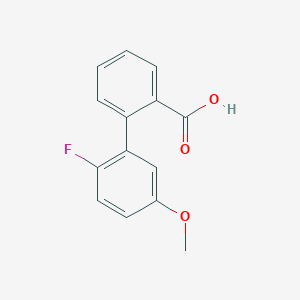
3-(3-Cyano-2-fluorophenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Cyano-2-fluorophenyl)benzoic acid (3CFB) is a synthetic organic compound that has been widely studied due to its unique properties. It is a white crystalline solid with a melting point of 101-103°C and a boiling point of 246-248°C. 3CFB is a versatile compound that has many applications in scientific research. It has been used in synthesis, as a reagent in biochemical reactions, and as a catalyst in organic reactions. Additionally, 3CFB has been studied for its potential therapeutic applications, including as an anti-inflammatory, antifungal, and anti-cancer agent.
Mécanisme D'action
3-(3-Cyano-2-fluorophenyl)benzoic acid, 95% has been studied for its potential therapeutic applications. Studies have shown that 3-(3-Cyano-2-fluorophenyl)benzoic acid, 95% can act as an anti-inflammatory, antifungal, and anti-cancer agent. The mechanism of action of 3-(3-Cyano-2-fluorophenyl)benzoic acid, 95% is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of cell signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 3-(3-Cyano-2-fluorophenyl)benzoic acid, 95% has a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-(3-Cyano-2-fluorophenyl)benzoic acid, 95% can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. Additionally, 3-(3-Cyano-2-fluorophenyl)benzoic acid, 95% has been shown to inhibit the growth of certain fungi, and to have anti-cancer properties. In vivo studies have demonstrated that 3-(3-Cyano-2-fluorophenyl)benzoic acid, 95% can reduce inflammation and improve wound healing in mice.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(3-Cyano-2-fluorophenyl)benzoic acid, 95% in lab experiments has several advantages. It is a relatively inexpensive compound that is readily available. Additionally, it is stable in aqueous solutions and has a high solubility in organic solvents. However, there are some limitations to its use. 3-(3-Cyano-2-fluorophenyl)benzoic acid, 95% is a highly reactive compound and can react with other compounds in the presence of heat or light. Additionally, it can be toxic to some organisms, so it should be handled with care.
Orientations Futures
There are several potential future directions for the use of 3-(3-Cyano-2-fluorophenyl)benzoic acid, 95%. One potential application is the development of new pharmaceuticals and other organic compounds. Additionally, 3-(3-Cyano-2-fluorophenyl)benzoic acid, 95% could be explored as a potential therapeutic agent for a variety of diseases, such as cancer and inflammatory diseases. Furthermore, 3-(3-Cyano-2-fluorophenyl)benzoic acid, 95% could be studied for its potential to modulate cell signaling pathways and to inhibit certain enzymes. Finally, 3-(3-Cyano-2-fluorophenyl)benzoic acid, 95% could be used as a reagent in biochemical reactions and as a catalyst in organic reactions.
Méthodes De Synthèse
3-(3-Cyano-2-fluorophenyl)benzoic acid, 95% can be synthesized in two different ways. The first method involves the reaction of 3-cyano-2-fluorobenzaldehyde with bromine and sodium hydroxide in an aqueous solution. This reaction produces 3-bromo-2-fluorobenzyl bromide, which is then treated with sodium hydroxide and sodium acetate to yield 3-(3-Cyano-2-fluorophenyl)benzoic acid, 95%. The second method involves the reaction of 3-cyano-2-fluorobenzaldehyde with ethyl chloroformate in an aqueous solution, followed by the addition of sodium hydroxide and sodium acetate. This reaction also yields 3-(3-Cyano-2-fluorophenyl)benzoic acid, 95%.
Applications De Recherche Scientifique
3-(3-Cyano-2-fluorophenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, including pharmaceuticals and dyes. It has also been used as a reagent in biochemical reactions, such as enzyme-catalyzed reactions and DNA sequencing. In addition, 3-(3-Cyano-2-fluorophenyl)benzoic acid, 95% has been used as a catalyst in organic reactions, such as the synthesis of polymers and the synthesis of heterocyclic compounds.
Propriétés
IUPAC Name |
3-(3-cyano-2-fluorophenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2/c15-13-11(8-16)5-2-6-12(13)9-3-1-4-10(7-9)14(17)18/h1-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBWFSNGFPRKDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=CC(=C2F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683286 |
Source


|
| Record name | 3'-Cyano-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261915-06-3 |
Source


|
| Record name | 3'-Cyano-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

